4-(2-Bromo-5-fluorophenyl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromo-5-fluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c11-9-5-4-8(12)6-7(9)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXVHXVXCMJYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2 Bromo 5 Fluorophenyl Butanoic Acid
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(2-bromo-5-fluorophenyl)butanoic acid, the primary disconnections involve the carbon-carbon bond between the phenyl ring and the butanoic acid side chain, and the functional group interconversion of the carboxylic acid.
This analysis reveals two main strategic considerations: the construction of the C4 side chain and the synthesis of the appropriately substituted 2-bromo-5-fluorophenyl core.
Strategies for Butanoic Acid Chain Elongation
Attaching a four-carbon carboxylic acid chain to an aromatic ring can be accomplished through several established synthetic methods. The choice of method often depends on the desired substitution pattern and the compatibility of functional groups on the aromatic precursor.
Key strategies include:
Friedel-Crafts Acylation: A common approach involves the reaction of a substituted benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This forms a 4-aryl-4-oxobutanoic acid, which can then be reduced to the desired 4-arylbutanoic acid. The Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction is typically employed for the ketone reduction.
Friedel-Crafts Alkylation: Direct alkylation of the aromatic ring with a four-carbon electrophile, such as γ-butyrolactone or a 4-halobutanoic acid ester, can also form the C-C bond. This method can sometimes be complicated by rearrangements and polysubstitution, requiring careful control of reaction conditions. A patented method for synthesizing 4-phenylbutyric acid involves the reaction of benzene with butyrolactone in the presence of aluminum chloride. google.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to link an aryl halide or triflate with an organometallic reagent containing the butanoic acid chain.
Michael Addition: The conjugate addition of an organometallic aryl species to an α,β-unsaturated ester, like ethyl crotonate, can form the butanoic acid backbone. orgsyn.org This method is particularly useful for creating chiral centers if asymmetric catalysts are employed. orgsyn.orgorgsyn.org
| Strategy | Key Reagents | Intermediate Product | Advantages | Potential Challenges |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Substituted benzene, Succinic anhydride, AlCl₃ | 4-Aryl-4-oxobutanoic acid | Generally avoids rearrangements; predictable regiochemistry. | Requires a separate reduction step; harsh conditions may not be suitable for all substrates. |
| Friedel-Crafts Alkylation | Substituted benzene, γ-Butyrolactone, AlCl₃ | 4-Arylbutanoic acid | Direct, one-step C-C bond formation. google.com | Risk of carbocation rearrangements and polysubstitution. |
| Cross-Coupling | Aryl halide, Organoborane/Organozinc with C4 chain, Pd catalyst | 4-Arylbutanoic acid ester | Mild reaction conditions; high functional group tolerance. | Requires preparation of organometallic reagents. |
| Michael Addition | Arylboronic acid, Ethyl crotonate, Rhodium catalyst | 3-Arylbutanoate ester | Can establish stereocenters. orgsyn.org | Forms a 3-aryl isomer, not the target 4-aryl structure. |
Methodologies for Introducing Bromo- and Fluoro-Substituents on the Phenyl Moiety
The 2-bromo-5-fluoro substitution pattern on the phenyl ring requires a controlled approach to aromatic substitution. Both fluorine and bromine are ortho, para-directing groups in electrophilic aromatic substitution. Therefore, the order of their introduction and the choice of starting material are crucial.
A logical and common precursor for this substitution pattern is 1-bromo-4-fluorobenzene (B142099) . This starting material possesses the correct 1,4-relationship between the halogens. The challenge then becomes introducing the butanoic acid chain at the C4 position of the final product, which corresponds to the C2 position of the 1-bromo-4-fluorobenzene precursor.
Possible Precursors and Synthetic Approaches:
Electrophilic Aromatic Substitution on 1-bromo-4-fluorobenzene: Both the fluorine and bromine atoms direct incoming electrophiles to the positions ortho and para to themselves. In 1-bromo-4-fluorobenzene, the positions ortho to fluorine (and meta to bromine) and ortho to bromine (and meta to fluorine) are activated. Friedel-Crafts acylation would likely occur at the position ortho to the strongly activating fluorine atom, leading to the desired 2-acylated product, which can then be reduced.
Directed Ortho-Metalation: A powerful strategy for achieving substitution at a specific ortho position is directed ortho-metalation. For instance, the fluorine atom in 1-bromo-4-fluorobenzene can direct lithiation to the adjacent C2 position. google.com The resulting organolithium species can then react with an appropriate electrophile to build the side chain.
| Precursor Name | Chemical Structure | Rationale for Use |
|---|---|---|
| 1-Bromo-4-fluorobenzene | Br-C₆H₄-F | Commercially available; contains the required 1,4-dihalo pattern. Subsequent reaction (e.g., Friedel-Crafts or metalation) can introduce the side chain at the C2 position. |
| 4-Bromo-1-fluoro-2-nitrobenzene | O₂N-C₆H₃(Br)-F | The nitro group can be converted into other functionalities or used to direct substitution before being removed or transformed. |
| 5-Bromo-2-fluorobenzeneboronic acid | (HO)₂B-C₆H₃(Br)-F | A versatile intermediate for Suzuki coupling reactions to introduce the butanoic acid side chain. google.com |
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, direct synthetic routes can be devised. These routes typically culminate in either the formation of the carboxylic acid from a precursor functional group or the formation of the key carbon-carbon bond connecting the ring and the side chain.
Oxidation Pathways from Precursor Aldehydes or Ketones
One reliable method to form a carboxylic acid is through the oxidation of a corresponding primary alcohol or aldehyde. In this synthetic approach, the 4-(2-bromo-5-fluorophenyl)butanal (B13592518) or 4-(2-bromo-5-fluorophenyl)butan-1-ol would be the immediate precursor to the final product.
The synthesis would first focus on constructing this precursor, for example, by reducing a corresponding ester or acyl chloride. Once the aldehyde is obtained, it can be readily oxidized to the carboxylic acid using a variety of reagents. Common oxidizing agents for this transformation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄), often generated in situ (Jones oxidation)
Silver(I) oxide (Ag₂O) in the Tollens' test
Sodium hypochlorite (B82951) (NaClO)
Ketones are generally resistant to oxidation, but under harsh conditions, they can be cleaved to produce carboxylic acids. orgoreview.comchemistrysteps.com However, for synthesizing this compound, the oxidation of an aldehyde is a more direct and milder pathway. orgoreview.comlibretexts.org
The oxidation of an aldehyde to a carboxylic acid in aqueous media typically proceeds through a hydrate (B1144303) intermediate. orgoreview.comucalgary.ca The mechanism involves the following key steps:
Hydrate Formation: The aldehyde carbonyl group undergoes a reversible nucleophilic addition of water to form a geminal diol (gem-diol), also known as a hydrate. orgoreview.comlibretexts.org
Oxidation of the Hydrate: The hydrate, which structurally resembles an alcohol, is then oxidized. masterorganicchemistry.com One of the hydroxyl groups of the gem-diol is oxidized to form a new carbonyl group, resulting in the carboxylic acid. libretexts.org
Elimination/Deprotonation: The process often involves the removal of a proton from the carbon that was originally the aldehyde's, in a step that can be likened to an E2 elimination, which forms the C=O double bond of the carboxylic acid. ucalgary.ca
The presence of a hydrogen atom on the carbonyl carbon of aldehydes is what makes them easily oxidizable, whereas ketones lack this hydrogen and are thus more stable to oxidation. orgoreview.comlibretexts.org
Approaches Involving Carbon-Carbon Bond Formation Reactions
A more direct approach involves forming the bond between the aromatic ring and the butanoic acid chain in a single key step. The Friedel-Crafts reaction is a prime example of this strategy.
Route via Friedel-Crafts Acylation: A plausible and high-yielding route would be the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with succinic anhydride.
Acylation: 1-bromo-4-fluorobenzene is treated with succinic anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The electrophilic substitution is directed primarily by the activating fluorine atom to the ortho position, yielding 4-(2-bromo-5-fluorophenyl)-4-oxobutanoic acid.
Reduction: The resulting ketoacid is then subjected to a reduction reaction to convert the ketone carbonyl group into a methylene (B1212753) (-CH₂-) group. The Wolff-Kishner reduction (using H₂NNH₂ and KOH) is suitable for this transformation, as it is performed under basic conditions and will not affect the carboxylic acid group.
This two-step sequence is a robust and widely used method for the synthesis of 4-arylbutanoic acids.
Derivatization Strategies and Functional Group Interconversions
The molecular architecture of this compound presents three key reactive sites amenable to chemical modification: the carboxylic acid group, the bromo-substituent, and the fluorinated aromatic ring. These sites allow for a diverse range of derivatization strategies and functional group interconversions, enabling the synthesis of a wide array of novel compounds for various scientific applications. The strategic manipulation of these functional groups is central to harnessing the full potential of this compound as a versatile building block in organic synthesis.
The carboxylic acid functional group is one of the most versatile handles for chemical modification. Standard organic transformations can be readily applied to the butanoic acid chain of the title compound to yield esters and amides, which are fundamental in medicinal chemistry and materials science.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, most commonly the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven process typically requires the removal of water to achieve high yields.
Amidation: The formation of amides from the carboxylic acid moiety is a crucial transformation for creating compounds with potential biological activity. Direct condensation with an amine is often facilitated by coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (3-(Dimethylamino)propyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. Boronic acids have also been explored as catalysts for direct amide formation from carboxylic acids and amines, offering a milder alternative. researchgate.net
The following table illustrates potential derivatization reactions at the carboxylic acid moiety.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | Methanol (B129727) (CH₃OH) / H⁺ | Esterification | Methyl 4-(2-bromo-5-fluorophenyl)butanoate |
| This compound | Benzylamine (C₆H₅CH₂NH₂) / Coupling Agent | Amidation | N-Benzyl-4-(2-bromo-5-fluorophenyl)butanamide |
| This compound | Dimethylamine ((CH₃)₂NH) / Coupling Agent | Amidation | 4-(2-Bromo-5-fluorophenyl)-N,N-dimethylbutanamide |
| This compound | Ethanol (CH₃CH₂OH) / H⁺ | Esterification | Ethyl 4-(2-bromo-5-fluorophenyl)butanoate |
The carbon-bromine (C-Br) bond on the aromatic ring is a key site for the construction of more complex molecular frameworks, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.com The bromo-substituent of this compound serves as an excellent electrophilic partner for this transformation. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. youtube.comnih.gov This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 2-position of the phenyl ring. nih.gov
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgresearchgate.net The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-aryl product. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a vast array of amines under relatively mild conditions. wikipedia.org
The table below provides examples of potential cross-coupling reactions involving the bromo-substituent.
| Coupling Partner | Reaction Type | Catalyst System (Example) | Product |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | 4-(5-Fluoro-[1,1'-biphenyl]-2-yl)butanoic acid |
| Pyridine-3-boronic acid | Suzuki-Miyaura | Pd(OAc)₂ / SPhos / K₃PO₄ | 4-(5-Fluoro-2-(pyridin-3-yl)phenyl)butanoic acid |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-(5-Fluoro-2-(phenylamino)phenyl)butanoic acid |
| Morpholine | Buchwald-Hartwig | Pd(OAc)₂ / RuPhos / Cs₂CO₃ | 4-(5-Fluoro-2-morpholinophenyl)butanoic acid |
The fluorine atom at the 5-position significantly modulates the electronic properties and reactivity of the aromatic ring. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). numberanalytics.com This effect decreases the electron density of the entire aromatic ring, generally deactivating it towards electrophilic aromatic substitution. numberanalytics.comresearchgate.net
Simultaneously, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R effect). This resonance effect increases electron density primarily at the ortho and para positions relative to the fluorine atom. In the case of this compound, the +R effect would increase electron density at the C4 and C6 positions.
Influence on Substitution Reactions: While the ring is generally deactivated towards electrophiles, the directing effects of the substituents must be considered. For any potential electrophilic substitution, the butanoic acid group would direct meta, while the bromo and fluoro groups would direct ortho and para. The strong electron-withdrawing nature of the fluorine atom also makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it, should a suitable leaving group be present. numberanalytics.comresearchgate.net
This table summarizes the electronic influence of the fluoro-substituent.
| Electronic Effect | Nature of Effect | Consequence on Aromatic Ring | Impact on Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond. numberanalytics.com | Decreases overall electron density on the ring. researchgate.net | Deactivation towards electrophilic attack; activation towards nucleophilic attack. numberanalytics.comresearchgate.net |
| Resonance Effect (+R) | Weak electron donation of lone pairs into the pi system. | Increases electron density at ortho (C4, C6) and para (C2) positions. | Can oppose the inductive deactivation at specific sites for electrophilic attack. |
Role As a Synthetic Building Block in Advanced Organic Chemistry Research
Precursor in the Synthesis of Complex Molecular Architectures
The structure of 4-(2-Bromo-5-fluorophenyl)butanoic acid is ideally suited for the construction of more elaborate molecular frameworks.
In hypothetical multi-step syntheses, the carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or ketones, serving as a handle for further molecular elaboration. The bromine atom on the aromatic ring is a key feature, enabling a wide array of cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the phenyl ring. The fluorine atom, being relatively inert to many common transformations, would be carried through the synthetic sequence, imparting unique electronic properties to the final molecule.
A significant application of 4-arylbutanoic acids is in the synthesis of fused ring systems, particularly tetralones, through intramolecular Friedel-Crafts acylation. In this reaction, the carboxylic acid is typically converted to an acyl chloride or activated in situ, which then undergoes an electrophilic aromatic substitution reaction with the phenyl ring to form a six-membered ring. For this compound, this cyclization would be expected to yield a substituted tetralone. The regiochemical outcome of this cyclization would be directed by the existing bromo and fluoro substituents.
This tetralone scaffold could then serve as a precursor to a variety of heterocyclic systems. For instance, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while condensation with other bifunctional reagents could yield a range of other fused heterocycles.
Intermediate in the Preparation of Scaffolds for Mechanistic Biological Inquiry
The unique substitution pattern of this compound makes it an intriguing starting point for the synthesis of molecules designed for biological studies.
The core structure could be systematically modified to probe interactions with biological targets. The carboxylic acid could be coupled with various amino acids or other biomolecules to create bioconjugates. The aromatic bromine atom is particularly useful here, as it can be replaced with other functional groups or used in coupling reactions to attach reporter groups or affinity labels. The fluorine atom can be beneficial for its ability to form strong, specific interactions with protein residues and for its use as a sensitive NMR probe to monitor binding events.
By incorporating reporter groups such as fluorophores or radioisotopes, derivatives of this compound could be envisioned as molecular probes. The bromine atom provides a convenient site for the introduction of a radiolabel, such as bromine-76 (B1195326) or bromine-77, for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Alternatively, the butanoic acid side chain could be modified to include a fluorescent tag, allowing for the visualization of the molecule's localization and interactions within a biological system.
Utility in the Construction of Diversely Substituted Aromatic Systems
The presence of two different halogen atoms on the phenyl ring offers opportunities for selective and sequential functionalization. The differential reactivity of the C-Br and C-F bonds under various reaction conditions could be exploited to introduce a variety of substituents in a controlled manner. For example, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This would allow for a selective reaction at the bromine position, leaving the fluorine atom intact for a subsequent transformation, if desired. This stepwise functionalization would enable the synthesis of a library of diversely substituted aromatic compounds from a single starting material.
Insufficient Information Available to Generate the Requested Article
Following a comprehensive search of publicly available scientific literature, patents, and chemical databases, it has been determined that there is insufficient detailed information to generate the requested article on "this compound" focusing on its specific roles in the formation of polyfunctionalized phenyl derivatives and as a building block for ring fusion strategies.
Therefore, to maintain scientific accuracy and avoid speculation, the article cannot be generated at this time. Further research and publication in the field would be required to provide the necessary content for such a detailed review.
Advanced Analytical Characterization Techniques for Research Purity and Structure Elucidation
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular architecture of 4-(2-Bromo-5-fluorophenyl)butanoic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy would be utilized to identify the types and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the protons on the butanoic acid chain and the aromatic ring. The aliphatic protons would appear as multiplets in the upfield region, while the aromatic protons would be observed as more complex multiplets in the downfield region due to spin-spin coupling.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid would be characteristically shifted to a low field. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the bromo and fluoro substituents.
¹⁹F NMR spectroscopy is a powerful tool for compounds containing fluorine. A single signal would be expected for the fluorine atom on the phenyl ring. The chemical shift and coupling of this signal with neighboring protons would provide definitive evidence for its position on the aromatic ring.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 115 - 140 |
| CH₂ (alpha to ring) | 2.6 - 2.8 | 30 - 35 |
| CH₂ (beta to ring) | 1.9 - 2.1 | 25 - 30 |
| CH₂ (alpha to COOH) | 2.3 - 2.5 | 30 - 35 |
| COOH | 10 - 12 | 175 - 180 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC/MS, LC/MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
In the analysis of this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) would be employed. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the butanoic acid chain.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Technique | Expected Information | Anticipated m/z Values |
| HRMS | Exact mass of molecular ion | ~275.9954 (for C₁₀H₁₀BrFO₂) |
| MS/MS | Fragmentation pattern | Loss of COOH (-45), cleavage of alkyl chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Absorptions in the aromatic region (around 1600-1450 cm⁻¹) and C-H stretching vibrations would also be present. The presence of C-Br and C-F bonds would also give rise to characteristic absorptions in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |
| Carbonyl C=O | Stretching | 1700 - 1725 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-Br | Stretching | 500 - 600 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be developed. The purity of the sample would be determined by integrating the peak area of the main compound and any impurities, typically detected using a UV detector set to a wavelength where the aromatic ring absorbs.
Gas Chromatography (GC)
Gas Chromatography (GC) can also be used for purity assessment, particularly if the compound is thermally stable or can be derivatized to increase its volatility. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a methyl ester) might be necessary to achieve good chromatographic performance. The separation would be performed on a capillary column with a suitable stationary phase, and detection would typically be by Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography is an indispensable technique for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC would be employed to track the consumption of starting materials and the formation of the product in real-time. This allows for the determination of the reaction's endpoint, ensuring the reaction is complete and preventing the formation of excess byproducts.
A small aliquot of the reaction mixture is spotted onto a TLC plate, typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable solvent system, known as the mobile phase. The choice of mobile phase is crucial for achieving good separation of the components. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be adjusted to optimize the separation.
As the mobile phase ascends the TLC plate by capillary action, the components of the spotted mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (R_f) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances, leading to a lower R_f value.
After development, the separated spots are visualized. Since many organic compounds are colorless, visualization is often aided by UV light, where compounds with a UV chromophore (like the phenyl ring in the target molecule) will appear as dark spots on a fluorescent background. Staining with a chemical agent, such as potassium permanganate (B83412) (KMnO_4), can also be used to visualize spots.
By comparing the R_f values of the spots from the reaction mixture with those of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Hypothetical TLC Data for Synthesis of this compound
| Compound | Hypothetical R_f Value | Visualization Method |
| Starting Material (e.g., a bromo-fluorophenyl precursor) | 0.70 | UV, KMnO_4 |
| This compound | 0.45 | UV, KMnO_4 |
| Reaction Mixture (mid-point) | Spots at 0.70 and 0.45 | UV, KMnO_4 |
| Reaction Mixture (completion) | Spot at 0.45 | UV, KMnO_4 |
Table 1: Illustrative TLC data for monitoring the synthesis of this compound. The mobile phase is assumed to be a 3:1 mixture of hexanes and ethyl acetate.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid as the mobile phase. Carbon dioxide is the most common mobile phase due to its mild critical temperature (31.1 °C) and pressure (7.38 MPa), making it easily accessible. SFC is considered a green technology as it reduces the use of organic solvents.
For the analysis and purification of this compound, SFC offers several advantages over traditional high-performance liquid chromatography (HPLC). The low viscosity and high diffusivity of supercritical CO_2 allow for faster separations and higher efficiency. This technique is well-suited for the separation of both chiral and achiral compounds.
In SFC, the mobile phase typically consists of supercritical CO_2 mixed with a small amount of an organic modifier, such as methanol (B129727), to increase the mobile phase's polarity and solvating power. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A variety of stationary phases can be used, with polar columns being common for the analysis of acidic compounds like carboxylic acids.
The instrumentation for SFC is similar to that of HPLC, consisting of a pump for the mobile phase, an injector, a column, an oven to maintain the supercritical temperature, a back-pressure regulator to maintain the supercritical pressure, and a detector. Common detectors include UV-Vis detectors and mass spectrometers.
Hypothetical SFC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Chiral stationary phase (for enantiomeric separation) or a polar achiral phase (for purity analysis) |
| Mobile Phase | Supercritical CO_2 with a methanol modifier gradient |
| Flow Rate | 2-5 mL/min |
| Column Temperature | 35-45 °C |
| Back Pressure | 10-15 MPa |
| Detection | UV at 254 nm |
Table 2: Hypothetical Supercritical Fluid Chromatography parameters for the analysis of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a novel compound like this compound, obtaining a single crystal and performing X-ray diffraction analysis would provide unambiguous proof of its chemical structure, conformation, and intermolecular interactions in the solid state.
The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.
This diffraction data is then processed to generate an electron density map of the asymmetric unit of the crystal. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be built and refined. The final model provides precise information on bond lengths, bond angles, and torsion angles.
For this compound, X-ray crystallography would confirm the connectivity of the atoms, including the positions of the bromo and fluoro substituents on the phenyl ring and the structure of the butanoic acid chain. It would also reveal the conformation of the molecule in the solid state, such as the orientation of the carboxylic acid group relative to the aromatic ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state, and other non-covalent interactions involving the halogen atoms.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2_1/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 20.1 |
| β (°) | 95.5 |
| Volume (ų) | 1090 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.65 |
| Key Bond Length (C-Br) (Å) | 1.90 |
| Key Bond Length (C-F) (Å) | 1.35 |
| Key Torsion Angle (C-C-C-C) (°) | 175 (indicating a near-planar chain) |
Table 3: Hypothetical crystallographic data for this compound, illustrating the type of information obtained from an X-ray crystal structure analysis. These values are based on typical data for similar small organic molecules.
Computational Chemistry and Theoretical Investigations
In Silico Studies of Molecular Interactions and Structural Determinants
There is a lack of in silico research on how 4-(2-Bromo-5-fluorophenyl)butanoic acid might interact with biological macromolecules or other chemical species. Such studies, often employing techniques like molecular docking, are essential for predicting the compound's potential biological activity and for understanding the structural features that govern its interactions. While in silico methods have been applied to similar compounds, the specific interaction patterns and structural determinants for the title compound have not been investigated.
Prediction of Binding Interactions with Macromolecular Targets
While specific molecular docking studies for "this compound" are not extensively detailed in publicly available literature, the principles of computational docking can be applied to predict its binding interactions with various macromolecular targets. Molecular docking is a computational technique that models the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity.
For a compound like "this compound," potential macromolecular targets could include enzymes or receptors implicated in various disease pathways. The butanoic acid moiety suggests possible interactions with binding sites that accommodate carboxylic acids, such as those in certain metabolic enzymes or transporters. The substituted phenyl ring, with its bromo and fluoro groups, will influence the steric and electronic complementarity with the target's active site.
Key Predicted Interactions:
Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, potentially interacting with amino acid residues such as arginine, lysine, or histidine in a receptor's binding pocket.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity.
Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar residues of the target protein.
The prediction of these interactions is crucial for understanding the compound's potential mechanism of action and for the rational design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
A hypothetical QSAR study for a series of analogues of "this compound" would involve synthesizing or computationally generating a set of related molecules with variations in their structural features. These variations could include:
Modification of the position or nature of the halogen substituents on the phenyl ring.
Alteration of the length or branching of the butanoic acid chain.
Introduction of additional functional groups.
The biological activity of these analogues would be determined experimentally, and then various molecular descriptors (physicochemical properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that correlates the descriptors with the observed activity.
Such a model could reveal which structural features are most important for the desired biological effect, thereby guiding the synthesis of new, more potent compounds.
Analysis of Physicochemical Descriptors via Computational Methods
Various physicochemical descriptors for "this compound" can be calculated using computational software. These descriptors are essential for predicting the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME).
| Descriptor | Predicted Value |
|---|---|
| Molecular Weight | 261.08 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.8 |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| Number of Rotatable Bonds | 4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Interpretation of Descriptors:
LogP: The predicted LogP value of 2.8 suggests that "this compound" has moderate lipophilicity. This is a key factor influencing its ability to cross biological membranes.
TPSA: A Topological Polar Surface Area of 37.3 Ų indicates good potential for oral bioavailability, as it falls within the generally accepted range for drug-like molecules.
Rotatable Bonds: With four rotatable bonds, the molecule possesses a degree of conformational flexibility, which can be important for fitting into a binding site.
These computationally derived descriptors provide a valuable initial assessment of the drug-like properties of "this compound" and can help prioritize it for further investigation.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways
The imperative for environmentally responsible chemical manufacturing has spurred research into sustainable methods for synthesizing complex molecules like 4-(2-Bromo-5-fluorophenyl)butanoic acid.
Traditional synthetic routes often rely on hazardous reagents and solvents. Future research is geared towards aligning the synthesis of this compound with the principles of green chemistry. mdpi.com This involves exploring solvent-free reaction conditions, such as mechanochemical grinding, which can reduce waste and energy consumption. mdpi.com Another promising avenue is the use of biocatalysis, employing enzymes like ketoreductases (KREDs) for specific transformations, which operate under mild conditions and can offer high selectivity, thereby minimizing the need for protecting groups and reducing purification steps. mdpi.com The adoption of supercritical fluids, like CO2, as alternative reaction media also presents an opportunity to eliminate the use of volatile organic compounds. mdpi.com
Catalysis is central to modern organic synthesis, offering pathways to higher efficiency and selectivity. For the synthesis of butanoic acid derivatives, Lewis acid catalysis has proven effective. For instance, the synthesis of 4-phenylbutyric acid can be achieved through the reaction of benzene (B151609) with butyrolactone in the presence of a catalyst like aluminum chloride. google.com A significant advancement in synthesizing chiral analogues involves asymmetric catalysis. The enantioselective Michael addition of a boronic acid to an unsaturated ester, catalyzed by a rhodium complex with a chiral ligand like (R)-BINAP, has been used to produce enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid with high yield and enantiomeric excess. orgsyn.orgorgsyn.org Adapting such catalytic systems could provide a scalable and efficient route to chiral derivatives of this compound.
| Catalyst System | Substrates | Product | Yield | Reference |
| Aluminum Chloride (AlCl₃) | Benzene, Butyrolactone | 4-Phenylbutyric acid | 81.15% | google.com |
| Rh(NBD)₂BF₄ / (R)-BINAP | (4-bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | (S)-Ethyl 3-(4-bromophenyl)butanoate | 92% (crude) | orgsyn.org |
Exploration of New Chemical Transformations and Derivatizations
The inherent chemical functionalities of this compound—the carboxylic acid group, the halogenated aromatic ring, and the aliphatic chain—make it a versatile scaffold for further chemical modification.
The 2-bromo-5-fluorophenyl moiety offers multiple sites for further functionalization, which can be exploited to generate a diverse range of derivatives. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Furthermore, advanced techniques in C-H bond functionalization could enable the direct and selective introduction of substituents onto the aromatic ring. nih.gov For example, using directing groups, it is possible to achieve meta-selective C-H activation, a strategy that could be adapted to modify the positions ortho to the existing substituents. nih.gov Regioselective lithiation is another powerful tool; for instance, the synthesis of 5-bromo-2-fluorobenzeneboronic acid is achieved by the directed ortho-lithiation of 1-bromo-4-fluorobenzene (B142099). google.com Such strategies could be employed to create novel analogues with tailored electronic and steric properties.
The butanoic acid chain contains a potential stereocenter at the C3 position (if a substituent is present) or the C4 position. The development of methods for the enantioselective synthesis of chiral analogues is a significant area of research. A highly effective method for preparing a structurally similar compound, (S)-3-(4-bromophenyl)butanoic acid, involves a rhodium-catalyzed asymmetric conjugate addition (RCAA) of (4-bromophenyl)boronic acid to ethyl crotonate. orgsyn.orgorgsyn.org This reaction utilizes a chiral bisphosphine ligand, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), to induce high stereoselectivity. orgsyn.orgorgsyn.org The resulting ester is then hydrolyzed to the desired chiral acid. orgsyn.orgorgsyn.org This established methodology serves as a robust template for the development of synthetic routes to enantiomerically pure chiral derivatives of this compound.
| Catalyst | Chiral Ligand | Reaction Type | Product Enantiomeric Purity | Reference |
| Bis(norbornadiene)rhodium(I) tetrafluoroborate | (R)-BINAP | Asymmetric Conjugate Addition | >99% ee after crystallization | orgsyn.orgorgsyn.org |
Integration into High-Throughput Synthesis and Screening Libraries for Academic Probes
In modern drug discovery and chemical biology, the rapid synthesis and screening of large numbers of diverse small molecules are crucial for identifying new biological probes and drug leads. This compound is an excellent candidate for inclusion in high-throughput synthesis platforms. Its structure allows for diversification at multiple points: the carboxylic acid can be converted to a wide array of amides, esters, and other functional groups, while the bromo-fluoro-phenyl ring can undergo various cross-coupling and functionalization reactions as previously discussed.
Automated synthesis platforms, guided by AI and knowledge graphs of chemical reactions, can rapidly generate thousands of derivatives from a single core scaffold. chemrxiv.org By incorporating this compound into these workflows, vast chemical libraries can be constructed. These libraries of academic probes can then be screened against numerous biological targets to identify compounds with interesting activities, helping to elucidate biological pathways and validate new therapeutic targets. The ability to quickly generate viable synthesis routes for thousands of target molecules represents a significant step toward more efficient drug candidate identification. chemrxiv.org
Library Design for Structure-Property Relationship Studies
A primary avenue for future research lies in the systematic design and synthesis of compound libraries based on the this compound core. This approach, central to modern medicinal chemistry and materials science, allows for a comprehensive exploration of the chemical space around a lead scaffold to elucidate structure-property relationships (SPRs). mdpi.comresearchgate.net The goal is to understand how specific structural modifications influence the compound's physical, chemical, and biological properties.
For this compound, a combinatorial library can be designed by systematically modifying several key positions on the molecule. researchgate.netnih.gov This involves creating a matrix of derivatives by combining a set of diverse building blocks at designated points of diversification on the parent scaffold. mdpi.com
Table 1: Potential Points of Diversification for a this compound-based Library
| Region of Scaffold | Position | Potential Modifications | Objective |
| Aromatic Ring | Bromine (Br) atom | Suzuki coupling, Buchwald-Hartwig amination, Sonogashira coupling to introduce various aryl, heteroaryl, amine, or alkyne groups. | To explore the impact of steric bulk, electronic properties, and hydrogen bonding potential at this position. |
| Aromatic Ring | Fluorine (F) atom | Nucleophilic aromatic substitution (if activated) to introduce alkoxy or amino groups. Alternatively, use analogues with different halogen substitutions. | To probe the role of the electronegative fluorine atom and explore other halogen interactions. |
| Aromatic Ring | Positions 3, 4, or 6 | Introduction of small alkyl, alkoxy, or nitro groups on the starting phenylacetic acid material before elaboration. | To fine-tune electronic and lipophilic properties of the phenyl ring. |
| Butanoic Acid Chain | Carboxylic Acid (-COOH) | Esterification, amidation with a diverse library of alcohols or amines, conversion to bioisosteres like tetrazoles. | To modify polarity, solubility, and potential interactions with biological targets. |
| Butanoic Acid Chain | Alkyl Chain | Introduction of substituents (e.g., methyl, hydroxyl) or altering the chain length. | To investigate the impact of chain flexibility and conformation on overall properties. |
The design of these libraries is increasingly driven by computational methods and artificial intelligence (AI). rsc.org Virtual combinatorial libraries can be generated and screened in silico to predict properties such as binding affinity to a target, ADME (absorption, distribution, metabolism, and excretion) characteristics, and potential toxicity. mdpi.com Machine learning (ML) models, trained on existing data, can establish quantitative structure-activity relationships (QSAR) to prioritize the synthesis of compounds with the highest probability of success. aip.orgnih.gov This data-driven approach focuses synthetic efforts on the most promising areas of chemical space, saving significant time and resources. mdpi.comni.ac.rs
Automated Synthesis and Characterization Approaches
The synthesis of large, focused compound libraries necessitates a move away from traditional, manual laboratory work towards automated, high-throughput platforms. criver.com Automated synthesis can dramatically increase the efficiency, speed, and reproducibility of chemical reactions, enabling the creation of hundreds of compounds in the time it would take to make a few dozen manually. criver.comcognit.ca
An automated workflow for producing a library based on this compound would involve several integrated stages. Robotic liquid handlers would dispense stock solutions of the core scaffold and diverse building blocks into multi-well reaction plates. cognit.ca These plates would then be moved by robotic arms to automated stations for heating, cooling, mixing, and performing sequential chemical transformations, such as the cross-coupling and amidation reactions mentioned previously.
Following synthesis, automated purification systems, typically using parallel high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), would isolate the final products. Crucially, high-throughput characterization techniques are integrated directly into this workflow. acs.org Each purified compound would be automatically analyzed, for instance by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity, purity, and structural integrity.
Table 2: Components of a "Closed-Loop" System for Compound Optimization
| Component | Function | Enabling Technology |
| Design Module | Proposes new molecular structures based on project goals and previous data. | Machine Learning, Generative AI Models iptonline.com |
| Synthesis Module | Executes the chemical synthesis of the designed molecules. | Robotic Liquid Handlers, Parallel Synthesis Reactors, Flow Chemistry Systems chemicalindustryjournal.co.uk |
| Purification Module | Isolates and purifies the target compounds from the reaction mixtures. | Automated Parallel HPLC/SFC Systems |
| Characterization Module | Confirms the structure and purity of the synthesized compounds. | Integrated LC-MS, NMR, and other analytical instruments acs.org |
| Testing Module | Assesses the desired properties (e.g., biological activity, physical properties) of the new compounds. | High-Throughput Screening (HTS) Assays medcraveonline.com |
| Analysis Module | Interprets the data from testing and characterization to update the AI model, which then designs the next iteration of compounds. | AI/ML Algorithms, Data Analysis Software chemicalindustryjournal.co.uk |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Bromo-5-fluorophenyl)butanoic acid, and how can purity be optimized?
- Synthesis : A plausible route involves Friedel-Crafts alkylation of 2-bromo-5-fluorobenzene with a butanoic acid derivative, followed by purification via recrystallization. Alternatively, Suzuki-Miyaura cross-coupling using brominated phenylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid, ) and a butanoic acid precursor could be explored.
- Purity Optimization : Use high-performance liquid chromatography (HPLC) with >97% purity thresholds, as seen in analogous bromo-fluorophenyl compounds (e.g., 5-bromo-2-fluorophenylacetic acid, ). Monitor reaction intermediates by GC-MS to minimize side products.
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and bromine positions).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and aryl-halogen bonds.
- Purity Assessment : HPLC (as in ) and melting point analysis (e.g., compare to 4-(4-bromophenyl)butanoic acid, mp 67–69°C ).
Q. How should this compound be stored to ensure stability?
- Store at 0–6°C in airtight, light-resistant containers, as recommended for halogenated phenylboronic acids and brominated intermediates . Desiccate to prevent hydrolysis of the carboxylic acid group.
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when scaling up reactions?
- Case Study : If yields drop during scale-up, evaluate:
- Catalyst Efficiency : Transition from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts for better turnover in cross-coupling (e.g., as used in arylboronic acid reactions ).
- Solvent Effects : Replace polar aprotic solvents (e.g., DMF) with THF or toluene to reduce side reactions.
- Data Cross-Validation : Compare HPLC traces from small- and large-scale batches to identify impurities .
Q. What strategies mitigate competing side reactions during functionalization of the aryl ring?
- Electrophilic Substitution : Use directing groups (e.g., –COOH) to control bromine/fluorine positioning. For example, meta-fluorine in 5-bromo-2-fluorocinnamic acid (CAS 202865-71-2) stabilizes electrophilic attack at specific positions .
- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester to prevent unwanted nucleophilic interactions during halogenation.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Model the compound’s interaction with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock. Prioritize derivatives with halogen-bonding capabilities, as seen in 2-amino-4-bromo-3,5-difluorobenzoic acid’s enzyme studies .
- QSAR Analysis : Correlate substituent electronegativity (Br/F) with antibacterial activity, leveraging data from fluorinated phenylacetic acids .
Key Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., catalyst loading, temperature) meticulously, as minor variations significantly impact halogenated aromatic acids .
- Biological Assay Design : Use fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid ) as positive controls in cytotoxicity studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
